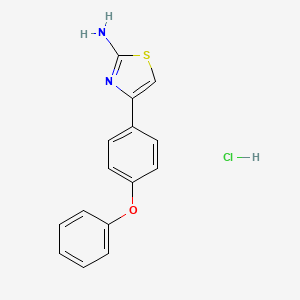
4-(4-苯氧基苯基)噻唑-2-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride” is a chemical compound with the empirical formula C15H11ClN2OS . It is a derivative of thiazol-2-amine, a heterocyclic compound that contains sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
Molecular Structure Analysis
The molecular structure of “4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride” can be represented by the SMILES string NC1=NC(C(C=C2)=CC=C2OC3=CC=CC=C3)=CS1 . This indicates that the compound contains a thiazole ring attached to a phenyl ring through an amine group, and another phenyl ring attached through an ether linkage .
Physical And Chemical Properties Analysis
The molecular weight of “4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride” is 302.78 . The compound is solid in form .
科学研究应用
Corrosion Inhibition
4-(4-Phenoxyphenyl)thiazol-2-amine has been investigated as a corrosion inhibitor for mild steel in acidic environments. Experimental results indicate that it effectively inhibits corrosion, with a maximum inhibition efficiency of up to 96.06% at a concentration of 0.2 mM .
Anti-Inflammatory Properties
In recent studies, this compound has shown promise as an anti-inflammatory agent. Researchers have explored its potential to inhibit cyclooxygenase-1 (COX-1), a key enzyme involved in inflammation. While further investigations are needed, the compound’s structure suggests it may modulate inflammatory pathways .
Anticancer Activity
Although limited data are available, 4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride has been evaluated for its potential anticancer properties. Researchers have examined its effects on cancer cell lines, particularly in terms of growth inhibition and apoptosis induction. Additional studies are necessary to elucidate its mechanisms of action .
Antibacterial and Antifungal Properties
Preliminary research suggests that this compound exhibits antibacterial and antifungal activity. Investigations have focused on its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains. Further studies are warranted to explore its potential clinical applications .
Neuroprotective Effects
Some studies have explored the neuroprotective properties of 4-(4-Phenoxyphenyl)thiazol-2-amine. Researchers have investigated its ability to mitigate oxidative stress, enhance neuronal survival, and protect against neurodegenerative conditions. These findings open avenues for further research in neuroprotection .
Potential as a Fluorescent Probe
Due to its unique chemical structure, this compound may serve as a fluorescent probe in biological imaging. Researchers have examined its fluorescence properties, including emission wavelengths and quantum yields. Its potential applications include cellular imaging and tracking specific cellular processes .
安全和危害
未来方向
While specific future directions for “4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride” are not mentioned in the available resources, research on similar compounds suggests potential areas of interest. For instance, the development of new antimicrobial agents and chemotherapeutic agents against cancer is a major focus . The design of novel chemical therapeutic drugs for the treatment of cancer is also a significant area of research .
属性
IUPAC Name |
4-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.ClH/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12;/h1-10H,(H2,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFDWDNHIPOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

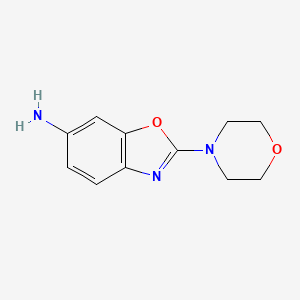
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)
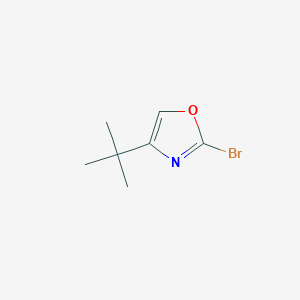

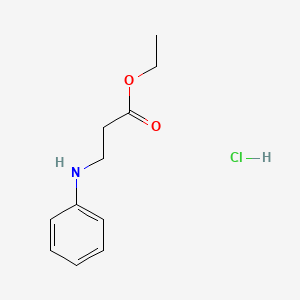
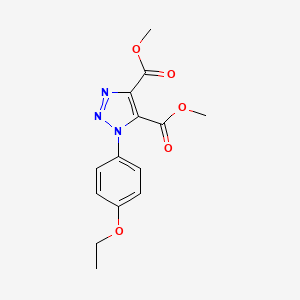
![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)
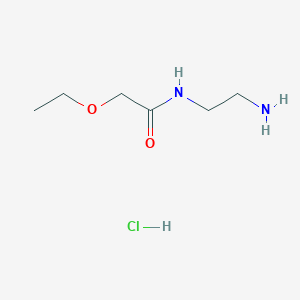
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)
